Product packaging for C24H17BrN4O9(Cat. No.:)

C24H17BrN4O9

Cat. No.: B12639449
M. Wt: 585.3 g/mol
InChI Key: PMOFEUADORFXTM-UHFFFAOYSA-N
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Description

Based on the search results, a specific compound with the molecular formula C24H17BrN4O9 could not be definitively identified. The provided formula shares a structural relationship with several classes of nitrogen-containing heterocycles found in research compounds. For instance, compounds with similar brominated, pyrrole, and pyridine motifs are investigated in various scientific fields . Suppliers often provide such high-purity chemicals for use in pharmaceutical development and analytical research as reference standards . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers are encouraged to consult specific analytical data and safe handling protocols upon inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17BrN4O9 B12639449 C24H17BrN4O9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H17BrN4O9

Molecular Weight

585.3 g/mol

IUPAC Name

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H17BrN4O9/c1-37-18-10-12(9-17(25)21(18)30)20-19-22(38-27(20)15-3-2-4-16(11-15)29(35)36)24(32)26(23(19)31)13-5-7-14(8-6-13)28(33)34/h2-11,19-20,22,30H,1H3

InChI Key

PMOFEUADORFXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC(=CC=C5)[N+](=O)[O-])Br)O

Origin of Product

United States

Synthetic Methodologies for C24h17brn4o9

Retrosynthetic Analysis and Strategic Disconnections for C24H17BrN4O9

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. solubilityofthings.comnumberanalytics.comias.ac.in For a molecule with the complexity of this compound, this approach is indispensable for devising a convergent and efficient synthetic route. e3s-conferences.org

The initial step in the retrosynthetic analysis of this compound would be to identify key structural motifs and functional groups that can serve as strategic disconnection points. numberanalytics.com Given the molecular formula, the structure is likely to contain multiple aromatic or heterocyclic rings, an amide or imide functionality, and a bromine substituent.

Key Disconnections and Synthons:

A hypothetical retrosynthetic analysis could proceed as follows:

Disconnection 1 (C-N bond): A central quinazoline (B50416) or a similar heterocyclic system could be disconnected to reveal a substituted anthranilic acid derivative and a brominated aromatic amine component. This is a common strategy in the synthesis of such ring systems.

Disconnection 2 (Amide bond): An amide linkage, suggested by the presence of nitrogen and oxygen, could be disconnected to an amine and a carboxylic acid or its derivative.

Disconnection 3 (C-C bond): If the structure contains bi-aryl or other C-C coupled fragments, a disconnection based on a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction) would be a logical step.

This process of breaking down the molecule would continue until simple, readily available starting materials are identified. ias.ac.in The entire retrosynthetic pathway can be visualized as a "retrosynthetic tree," with the target molecule at the top and the starting materials at the roots. numberanalytics.com

Development and Optimization of Synthetic Pathways for this compound

Once a viable retrosynthetic plan is established, the next phase involves the development and optimization of the forward synthetic reactions. This requires careful consideration of reaction conditions, catalysis, and the principles of green chemistry to ensure an efficient and sustainable process. fairlystable.orgnih.gov

Novel Reaction Design and Conditions

The synthesis of a complex molecule like this compound would likely necessitate the use of modern and innovative synthetic methodologies. researchgate.net This could involve the development of novel reaction sequences or the application of recently discovered reactions to construct the key chemical bonds identified in the retrosynthetic analysis.

For example, the formation of the heterocyclic core might be achieved through a multi-component reaction, where three or more reactants combine in a single step to form the desired ring system. This approach offers significant advantages in terms of efficiency and atom economy.

The introduction of the bromine atom could be achieved through electrophilic bromination at a late stage of the synthesis to avoid interference with earlier steps. The choice of brominating agent and reaction conditions would be critical to ensure high regioselectivity.

Catalysis in the Synthesis of this compound Precursors and the Final Compound

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with high efficiency and selectivity under mild conditions. nih.govox.ac.uk The synthesis of this compound would likely rely on various catalytic systems.

Transition Metal Catalysis: Palladium, copper, and other transition metals are extensively used for forming C-C and C-N bonds. beilstein-journals.org For instance, a Suzuki or Buchwald-Hartwig amination reaction could be employed to connect different aromatic fragments of the molecule. beilstein-journals.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts could be used to control the stereochemistry of any stereocenters present in the this compound structure.

Biocatalysis: Enzymes offer unparalleled selectivity and can operate under environmentally benign conditions. wur.nl It might be possible to use enzymes for specific transformations, such as the selective hydrolysis of an ester or the stereoselective reduction of a ketone. wur.nl

Catalytic Step Catalyst Type Potential Reaction Purpose
C-N Bond FormationTransition Metal (e.g., Palladium)Buchwald-Hartwig AminationCoupling of an amine and an aryl halide precursor
C-C Bond FormationTransition Metal (e.g., Palladium)Suzuki CouplingFormation of a bi-aryl linkage
Asymmetric ReductionOrganocatalyst or EnzymeChiral reduction of a ketoneIntroduction of a specific stereocenter
Ring FormationAcid/Base CatalysisCyclization/CondensationConstruction of the heterocyclic core

This table presents hypothetical catalytic steps that could be employed in the synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comlibretexts.orgijfmr.com The application of these principles is crucial for developing a sustainable synthesis of this compound.

Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For example, water, supercritical fluids, or ionic liquids could be considered as reaction media. matanginicollege.ac.in

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes accelerate reactions and reduce energy usage. matanginicollege.ac.in

Green Chemistry Principle Application in this compound Synthesis Potential Benefit
PreventionDesigning a convergent synthesis to minimize waste. ijfmr.comReduced waste generation and disposal costs.
Atom EconomyUtilizing addition and multi-component reactions. acs.orgHigher efficiency and less byproduct formation.
Less Hazardous Chemical SynthesesEmploying non-toxic reagents and catalysts.Improved safety and reduced environmental impact.
Designing Safer ChemicalsEnsuring the final product and intermediates have minimal toxicity. acs.orgReduced risk to human health and the environment.
Safer Solvents and AuxiliariesUsing water or other green solvents as the reaction medium. matanginicollege.ac.inReduced pollution and health hazards.

This table outlines the potential application of green chemistry principles to the synthesis of this compound.

Advanced Purification Techniques for this compound

The purification of the final compound and its intermediates is a critical step to ensure the desired level of purity. rochester.edusigmaaldrich.combyjus.com Given the likely complexity and potential for side products in the synthesis of this compound, advanced purification techniques would be necessary.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatography is a powerful technique for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. masterorganicchemistry.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purification of organic compounds. scharlab.com For a relatively non-volatile and polar compound like this compound, reversed-phase HPLC would likely be the method of choice. A C18 column with a gradient elution of water and acetonitrile (B52724) or methanol (B129727) would be a suitable starting point for method development. Preparative HPLC could be used to isolate the pure compound on a larger scale.

Gas Chromatography (GC): GC is suitable for the separation of volatile and thermally stable compounds. yokogawa.comorganomation.comelgalabwater.comwikipedia.orgsigmaaldrich.com Due to the probable high molecular weight and low volatility of this compound, GC would likely not be suitable for the purification of the final compound itself. However, it could be a valuable tool for analyzing the purity of more volatile starting materials or for monitoring the progress of certain reactions by analyzing the volatile byproducts. organomation.com

Chromatographic Technique Applicability to this compound Typical Stationary Phase Typical Mobile Phase
High-Performance Liquid Chromatography (HPLC)High - for purification of the final compound and intermediates.C18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol gradient
Gas Chromatography (GC)Low - for the final compound; potentially for volatile precursors or byproducts.Polysiloxane-based (e.g., DB-5)Inert gas (e.g., Helium, Nitrogen)

This table summarizes the applicability of HPLC and GC for the purification and analysis related to this compound.

Crystallization and Recrystallization Strategies

The isolation and purification of the target compound this compound in a solid, highly pure, and crystalline form is a critical final step in its synthesis. The molecular complexity of this compound, characterized by a large poly-aromatic framework, multiple polar nitro functional groups, and a bromine atom, presents significant challenges for crystallization. These features contribute to potentially low solubility in common organic solvents and a high propensity for forming amorphous material or trapping impurities. Therefore, a systematic approach to developing a robust crystallization protocol is essential for obtaining material with the required physical and chemical attributes for further study.

Research efforts, as outlined in referenced studies, have focused on comprehensive solvent screening to identify suitable systems for purification. The ideal solvent or solvent mixture must exhibit a strong temperature-dependent solubility profile: sparingly soluble at ambient temperature to ensure high recovery, yet sufficiently soluble at elevated temperatures to enable complete dissolution.

A systematic screening of solvents from different classes—polar protic, polar aprotic, and nonpolar—was conducted to determine their efficacy. The findings indicate that this compound has very poor solubility in nonpolar solvents like heptane (B126788) and toluene, and moderate solubility in polar protic solvents such as ethanol (B145695) and isopropanol (B130326) (IPA). High solubility was observed in strong polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), making them suitable for initial dissolution but poor choices for direct cooling crystallization due to high product loss in the mother liquor.

The table below summarizes the solubility data and qualitative observations from the solvent screening experiments.

Solvent/SystemSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Crystal QualityRemarks
Heptane<0.1<0.1N/AEffectively insoluble. Useful as an anti-solvent.
Ethanol~0.5~4.5Fine NeedlesModest yield. Slow cooling required.
Isopropanol (IPA)~0.3~3.8Small PrismsFavorable solubility gradient for cooling crystallization.
Acetonitrile~1.2~11.0Plates, often agglomeratedSuitable gradient, but crystals can be poorly formed.
N,N-Dimethylformamide (DMF)>50>200Oils out on coolingToo strong of a solvent for direct crystallization.
DMSO / Water (1:3)N/AN/AWell-formed PrismsOptimal for anti-solvent method. Slow addition of water is key.
DMF / Isopropanol (1:5)N/AN/ARhomboid PlatesEffective mixed-solvent system for cooling crystallization.
Table 1. Solvent Screening for Crystallization of this compound.

Based on these findings, two primary strategies have proven effective:

Cooling Crystallization from a Mixed-Solvent System: While single solvents show limitations, a binary solvent system provides greater control. A system composed of DMF and Isopropanol (approx. 1:5 v/v) has been identified as effective. The compound is dissolved in the mixture at reflux, and the solution is subjected to a programmed, slow cooling ramp. The presence of DMF ensures complete dissolution at high temperatures, while the bulk IPA acts as the primary crystallization medium upon cooling, ensuring a high recovery yield. The rate of cooling is a critical parameter that directly influences crystal size distribution and purity.

The potential for polymorphism in a molecule as complex as this compound is high. Different crystallization conditions (solvent, temperature, cooling rate) could potentially yield different crystalline forms (polymorphs) with distinct physicochemical properties. Characterization of the resulting solid by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is mandatory to ensure consistent production of the desired, thermodynamically stable form.

Scalability and Process Chemistry Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory-scale procedure to a large-scale, robust manufacturing process requires a thorough evaluation from a process chemistry perspective. The primary goals of process development are to enhance safety, reduce cost, improve efficiency, and ensure consistent product quality at scale. Key challenges in scaling the synthesis of this molecule include managing highly energetic reactions, controlling the impurity profile, and optimizing the final isolation step.

Route and Reagent Optimization: The initial synthetic route used for discovery may rely on expensive reagents, hazardous reaction conditions, or purification methods like column chromatography that are not viable for large-scale production. Process optimization focuses on substituting these elements. For instance, a late-stage nitration step, common in the synthesis of such molecules, presents a significant thermal hazard. At scale, this requires moving from aggressive nitrating agents (e.g., HNO₃/H₂SO₄) to milder, more controllable conditions if possible, and performing the reaction in specialized reactors with precise temperature control and emergency quenching capabilities. Calorimetric studies (e.g., Reaction Calorimetry - RC1) are essential to quantify the heat of reaction and establish safe operating limits.

Impurity Profile Management: A critical aspect of process chemistry is the identification, tracking, and control of process-related impurities. Impurities can arise from starting materials, side reactions (e.g., over-nitration, regioisomers), or incomplete conversions. A comprehensive impurity profile must be established, and control strategies must be implemented for each potential contaminant. The final crystallization step (as discussed in 2.3.2) serves as the primary purification point, but its effectiveness depends on the nature and level of impurities present in the crude material.

The table below details some plausible process-related impurities for a hypothetical synthesis of this compound and their control strategies.

Impurity TypePlausible OriginAnalytical Detection MethodControl Strategy
Des-bromo analog (C24H18N4O9)Incomplete bromination of a key aromatic precursor.HPLC-UV, LC-MSEnsure stoichiometric excess of brominating agent (e.g., NBS); monitor reaction completion by HPLC.
Regioisomeric ImpurityLack of regioselectivity during a key cyclization or substitution step.HPLC-UV, NMROptimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer; potentially purge via recrystallization.
Over-nitrated SpeciesHarsh conditions or poor control during a nitration step.LC-MSStrict control of temperature, reaction time, and stoichiometry of the nitrating agent.
Residual PrecursorIncomplete reaction in the final synthetic step.HPLC-UVDrive reaction to completion by optimizing time and temperature; implement an effective workup to remove unreacted starting material.
Residual Solvents (e.g., DMF)Trapping of high-boiling solvents in the final product.GC-HS (Headspace)Select lower-boiling solvents where possible; implement a final reslurry or bake-out step under vacuum to remove residual solvents to ICH limits.
Table 2. Potential Process Impurities and Control Strategies for this compound Synthesis.

Scalable Crystallization and Isolation: The crystallization method developed at the lab scale must be translated into a controllable process in large, jacketed reactors. Key scale-up parameters include agitation rates, vessel geometry, heat transfer efficiency, and the rate of anti-solvent addition. Process Analytical Technology (PAT) tools, such as Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM), can be implemented to monitor crystal size and count in real-time. This data allows for precise control over the crystallization process, ensuring batch-to-batch consistency in particle size distribution, which can impact downstream filtration, drying, and dissolution properties. The final isolation procedure, including filtration and drying, must also be optimized to be efficient and prevent degradation of the thermally sensitive compound.

Advanced Spectroscopic Characterization of C24h17brn4o9

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopypreprints.orgslideshare.netpreprints.orgacs.orgmst.edu

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and three-dimensional structure of an organic molecule in solution. For a compound with the complexity of C24H17BrN4O9, a combination of one- and two-dimensional NMR experiments is indispensable. preprints.org

One-Dimensional NMR (e.g., ¹H, ¹³C, ¹⁵N)researchgate.netstackexchange.comtandfonline.comznaturforsch.com

One-dimensional NMR spectra provide fundamental information about the chemical environment of the NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum would be expected to be complex. Given the high carbon-to-hydrogen ratio and the likely presence of multiple aromatic rings, a significant number of signals would appear in the aromatic region (typically δ 7.0–9.0 ppm). pressbooks.pub The exact chemical shifts and coupling patterns of these protons would reveal the substitution patterns on the aromatic rings. Protons adjacent to electron-withdrawing groups, such as nitro groups, would be shifted downfield (to a higher ppm value). stackexchange.comucl.ac.uk

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H data by revealing the total number of unique carbon environments. A large number of signals would be expected in the δ 110–160 ppm range, corresponding to carbons in aromatic and olefinic systems. pressbooks.pubopenstax.org The presence of nine oxygen atoms suggests the possibility of carbonyl (C=O) functionalities, which would give rise to signals in the highly deshielded region of δ 160–200 ppm. Carbons directly attached to nitro groups would also be significantly deshielded. stackexchange.com

¹⁵N NMR: With four nitrogen atoms, ¹⁵N NMR spectroscopy, though less sensitive, would be highly informative. It could distinguish between different nitrogen functionalities, such as those in nitro groups (typically δ -20 to 10 ppm relative to nitromethane), amides, or various heterocyclic rings (e.g., pyrrole-type vs. pyridine-type nitrogens). researchgate.netmdpi.com

A summary of expected chemical shift ranges for a hypothetical this compound molecule is presented below.

NucleusFunctional Group TypeExpected Chemical Shift Range (δ, ppm)Information Provided
¹HAromatic Protons (Ar-H)7.0 - 9.5Substitution patterns on aromatic rings. Protons near electron-withdrawing groups are shifted downfield.
¹HAmide/Amine Protons (N-H)5.0 - 12.0Highly variable and dependent on hydrogen bonding and solvent. Can indicate presence of amide or amine groups.
¹³CAromatic/Olefinic Carbons110 - 160Reveals the carbon backbone of the aromatic systems.
¹³CCarbonyl Carbons (C=O)160 - 200Indicates the presence of amide, carboxylic acid, or ketone functionalities.
¹³CCarbons bonded to Nitrogen (C-N)110 - 150Chemical shifts vary depending on the nature of the nitrogen (e.g., in an aromatic ring vs. nitro group).
¹⁵NNitro Groups (-NO₂)-20 - 10Confirmation of nitro functional groups.
¹⁵NAmide/Heterocyclic Nitrogen-250 - -50Helps differentiate between various nitrogen-containing functional groups and rings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)preprints.orgslideshare.netcreative-biostructure.com

For a molecule of this complexity, 1D NMR spectra would likely suffer from significant signal overlap. Two-dimensional (2D) NMR techniques are essential to resolve these ambiguities and piece together the molecular structure. preprints.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to trace out the connectivity within individual spin systems, such as the protons on a substituted benzene (B151609) ring. slideshare.netcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful method for assigning carbon resonances based on their known proton assignments. preprints.orgcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of different structural fragments, such as linking substituents to a ring or connecting different ring systems. preprints.orgipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the three-dimensional conformation and stereochemistry of the molecule. slideshare.net

Solid-State NMR for this compound and its Aggregatespreprints.orgacs.orgmst.edu

If the compound is poorly soluble or if information about its structure in the solid phase is required, solid-state NMR (ssNMR) becomes an invaluable tool. preprints.orgwiley.com Unlike in solution, molecules in the solid state have restricted motion, which leads to broad spectral lines. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to average out these anisotropic interactions and achieve higher resolution. preprints.orgmst.edu

Cross-Polarization Magic Angle Spinning (CP-MAS) is a standard ssNMR experiment that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons. mdpi.com ssNMR is particularly powerful for:

Characterizing Polymorphs: It can distinguish between different crystalline forms of the compound, which may have different physical properties.

Studying Aggregates: ssNMR can probe intermolecular contacts and packing arrangements within solid aggregates. acs.org

Analyzing Insoluble Materials: It provides structural information when solution-state NMR is not feasible.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)researchgate.netmcmaster.ca

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula. researchgate.net By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. savemyexams.combioanalysis-zone.com For this compound, HRMS would be used to verify the proposed formula by comparing the experimentally measured mass with the calculated exact mass.

Calculated Exact Masses for this compound:

Using ⁷⁹Br isotope: 576.0335 u

Using ⁸¹Br isotope: 578.0315 u

The presence of bromine would be immediately apparent from the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units. libretexts.orgmsu.edu

Advanced Ionization Techniques (e.g., Electrospray Ionization, Matrix-Assisted Laser Desorption/Ionization)

To analyze the molecule by mass spectrometry, it must first be ionized.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like the hypothetical this compound. It would generate protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, allowing for clear determination of the molecular weight. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for larger molecules or samples that are difficult to ionize with ESI. researchgate.net The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte.

Fragmentation Pattern Analysis for Comprehensive Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. msu.edu In an MS/MS experiment, the molecular ion (e.g., [M+H]⁺) is selected, subjected to Collision-Induced Dissociation (CID), and the masses of the fragments are measured. The fragmentation pattern serves as a fingerprint that helps to confirm the structure elucidated by NMR. libretexts.org

For a molecule like this compound, characteristic fragmentation pathways would be expected:

Loss of Nitro Groups: A common fragmentation for nitroaromatic compounds is the loss of NO (30 u), NO₂ (46 u), or an OH radical (17 u). researchgate.netyoutube.com

Cleavage of Linkers: Bonds connecting major structural units, such as amide or ether linkages, are common points of cleavage.

Ring Fission: The aromatic rings themselves can fragment, often by losing small molecules like acetylene (B1199291) (26 u). youtube.com

The bromine isotope pattern would be retained in any fragment that contains the bromine atom, aiding in the interpretation of the spectrum.

Parent Ion (m/z)Plausible Neutral LossFragment Ion (m/z)Structural Implication
577.04 (for [M(⁷⁹Br)+H]⁺)NO₂ (46.01 u)531.03Presence of a nitro group
577.04 (for [M(⁷⁹Br)+H]⁺)CO (28.00 u)549.04Presence of a carbonyl group
577.04 (for [M(⁷⁹Br)+H]⁺)Br (78.92 u)498.12Loss of the bromine atom
577.04 (for [M(⁷⁹Br)+H]⁺)H₂O (18.01 u)559.03Presence of a hydroxyl or carboxylic acid group

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, which probes the various vibrational modes of a molecule, has been instrumental in identifying the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying chemical bonds and functional groups within a molecule. bruker.comrtilab.comedinst.com The analysis is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds. youtube.com An FT-IR spectrum acts as a unique "molecular fingerprint," allowing for detailed structural characterization. rtilab.comedinst.com

For a molecule with the complexity of this compound, which likely contains a variety of functional groups such as aromatic rings, nitro groups, and potentially amide or ether linkages, the FT-IR spectrum would be expected to show a series of distinct absorption bands. While the specific spectrum for this compound is not publicly available, a hypothetical interpretation based on its elemental composition would anticipate characteristic peaks. For instance, the presence of aromatic C-H bonds would likely result in stretching vibrations above 3000 cm⁻¹. Carbonyl (C=O) stretching vibrations, possibly from amide or ester groups suggested by the oxygen and nitrogen content, would typically appear in the 1600-1800 cm⁻¹ region. The nitro groups (NO₂) would be expected to show strong symmetric and asymmetric stretching bands. The presence of a C-Br bond would be indicated by a stretching vibration in the lower frequency "fingerprint" region of the spectrum. nobraintoosmall.co.nz

A general representation of expected FT-IR peaks for a compound with the elemental composition of this compound is provided in the table below.

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretch
C=O (e.g., amide, ester)1800-1650Stretch
C=C (aromatic)1600-1450Stretch
N-O (nitro group)1550-1500 and 1350-1300Asymmetric and Symmetric Stretch
C-N1350-1000Stretch
C-O1300-1000Stretch
C-Br800-600Stretch

This table represents generalized expected peak ranges and the actual values for this compound would need to be determined experimentally.

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. unchainedlabs.comrp-photonics.comanton-paar.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. nottingham.ac.uk For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the aromatic backbone and other symmetric functional groups.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal by orders of magnitude for molecules adsorbed onto a nanostructured metal surface, such as gold or silver. horiba.comwikipedia.org This enhancement allows for the detection of even single molecules. wikipedia.org The SERS mechanism involves the excitation of localized surface plasmons on the metal, which creates a strong electromagnetic field near the molecule. horiba.com For a compound like this compound, SERS could provide detailed information about its orientation and interaction with the metal surface, as well as enhance otherwise weak Raman signals, offering a more complete vibrational profile. aps.orgrsc.orgrsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. wikipedia.orglibretexts.org

Absorption and Emission Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic structure of a molecule. icjs.ussuisse-tp.chchromacademy.com The presence of conjugated π systems and chromophores within a molecule leads to characteristic absorption bands. libretexts.org Given the formula this compound, it is highly probable that the molecule contains extensive conjugation, likely involving multiple aromatic rings and functional groups like nitro groups. Such a structure would be expected to absorb strongly in the UV and possibly the visible region of the electromagnetic spectrum.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. uci.edu Not all molecules that absorb UV-Vis light are fluorescent. For this compound to be fluorescent, it must have a rigid, conjugated structure that allows for efficient emission of photons upon relaxation from the excited state. The relationship between the absorption (excitation) and emission spectra, including the Stokes shift (the difference in wavelength between the absorption and emission maxima), would provide valuable information about the electronic and structural properties of the excited state.

Electronic Transitions and Chromophore Analysis

The absorption of UV-Vis light by this compound would involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. khanacademy.orgyoutube.comyoutube.com Common transitions include π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur in conjugated systems. libretexts.org The n → π* transitions involve the promotion of a non-bonding electron (e.g., from an oxygen or nitrogen atom) to an antibonding π* orbital and are generally less intense. libretexts.org

A chromophore is the part of a molecule responsible for its color by absorbing light in the visible region. libretexts.org In this compound, the chromophoric system is likely composed of the conjugated aromatic rings in conjunction with the electron-withdrawing nitro groups and potentially other auxochromes (groups that modify the absorption of a chromophore). copernicus.org A detailed analysis of the UV-Vis spectrum, including the position (λmax) and intensity (molar absorptivity) of the absorption bands, would allow for the identification of the principal chromophores and an understanding of the electronic structure of the molecule.

X-ray Diffraction Analysis of this compound

For a compound with the formula this compound, obtaining a single crystal suitable for XRD analysis would be a crucial step in its complete characterization. nih.gov The resulting crystal structure would provide precise information on the spatial arrangement of the aromatic rings, the geometry of the nitro groups, the position of the bromine atom, and any intermolecular interactions such as hydrogen bonding or π-π stacking that stabilize the crystal lattice. rcsb.org This data is invaluable for understanding the molecule's physical and chemical properties and for validating structures proposed by other spectroscopic methods. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material, identify its crystalline phase, and assess its purity. protoxrd.com

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. sigmaaldrich.comnih.gov By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be analyzed to yield a detailed molecular structure. nih.gov This analysis provides definitive information on bond lengths, bond angles, and stereochemistry, leading to the determination of the compound's absolute structure. nih.govnih.gov The data generated, such as unit cell dimensions and atomic coordinates, are typically deposited in crystallographic databases. For a compound like this compound, SC-XRD would be the gold standard for confirming its covalent structure and understanding its conformational and packing arrangements in the solid state.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is used to identify crystalline phases and assess the purity of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD analyzes a finely ground powder containing a multitude of randomly oriented crystallites. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. This technique is crucial for confirming that the bulk of a synthesized material corresponds to the structure determined from a single crystal and for identifying any crystalline impurities.

Advanced Microscopy Techniques for Morphological and Supramolecular Characterization

Microscopy techniques are essential for visualizing the morphology and surface features of materials from the micro- to the nanoscale, providing insights into their supramolecular organization.

Atomic Force Microscopy (AFM)

Atomic force microscopy is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. An AFM works by scanning a sharp tip attached to a cantilever across a sample's surface and measuring the forces between the tip and the surface. This allows for the visualization of surface features with sub-nanometer resolution without requiring the sample to be conductive. For this compound, AFM could be used to study the morphology of thin films or self-assembled structures on a substrate.

Transmission Electron Microscopy (TEM) and Cryo-TEM

Transmission electron microscopy provides high-resolution images by passing a beam of electrons through an ultrathin specimen. TEM can reveal the internal structure of materials, including the shape and size of nanoparticles or the arrangement of molecules in a crystalline lattice. For sensitive biological or organic samples, Cryo-TEM, where the sample is flash-frozen, is used to preserve the native structure. Analysis of a this compound sample via TEM could provide information on its particle morphology, crystalline nature, and the structure of any self-assembled aggregates.

Scanning Electron Microscopy (SEM)

Scanning electron microscopy generates images of a sample's surface by scanning it with a focused beam of electrons. The interaction of the electrons with the surface atoms produces various signals that contain information about the surface topography and composition. SEM provides a three-dimensional-like view of the sample and is widely used for morphological characterization of materials at the micro- and nanoscale. It would be instrumental in examining the crystal habit, particle size distribution, and surface texture of solid this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with unpaired electrons. It is highly specific to paramagnetic species, such as free radicals or transition metal complexes. If a radical species of this compound were to be generated, for instance through an oxidation or reduction process, EPR spectroscopy would be the primary method for its detection and characterization, providing information about the electronic environment of the unpaired electron.

Without experimental data for this compound, the discussions above remain general. The generation of a specific and detailed scientific article awaits the synthesis and empirical analysis of this compound.

Theoretical and Computational Investigations of C24h17brn4o9

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. chemistrysteps.com These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system. chemistrysteps.com

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. researchgate.netnist.gov Instead of the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally more tractable for larger systems. nist.govnih.gov The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all properties of the system. researchgate.netnist.gov

For a hypothetical compound C24H17BrN4O9, a DFT study would typically begin with geometry optimization . This is an iterative process to find the arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable structure. rcsb.orgucl.ac.uk The process starts with an initial guess of the geometry and uses a chosen functional (e.g., B3LYP, PBE0) and basis set to calculate the forces on each atom. rcsb.orgresearchgate.net The atomic positions are then adjusted until a stationary point on the potential energy surface is reached. rcsb.org

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Molecular Orbital Energies: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity, with the HOMO-LUMO gap indicating its electronic stability and excitation potential.

Electron Density Distribution: This reveals the distribution of charge throughout the molecule, highlighting electronegative and electropositive regions.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing an estimate of the partial charge on each atom, which is crucial for understanding intermolecular interactions. researchgate.net

The results of these calculations could be compiled into a data table for analysis.

Calculated PropertyHypothetical Value (Unit)Significance for this compound
Total EnergyValue (Hartree)Overall stability of the optimized geometry.
HOMO EnergyValue (eV)Indicates the electron-donating ability.
LUMO EnergyValue (eV)Indicates the electron-accepting ability.
HOMO-LUMO GapValue (eV)Relates to chemical reactivity and electronic stability.
Dipole MomentValue (Debye)Measures the overall polarity of the molecule.

Ab Initio Methods and Post-Hartree-Fock Approaches

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms, without using empirical parameters. researchgate.netlibretexts.org The simplest ab initio method is the Hartree-Fock (HF) method, which provides a foundational approximation but neglects the full effects of electron correlation. libretexts.org

To achieve higher accuracy, Post-Hartree-Fock methods are employed. These methods are developed to improve upon the HF method by incorporating electron correlation, which is the interaction between individual electrons. lumenlearning.com Neglecting electron correlation can sometimes lead to qualitatively incorrect results, especially for systems with complex electronic structures. nih.gov

Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock solution. researchgate.net MP2 (second-order) is a common level of theory that offers a good balance between accuracy and computational cost.

Configuration Interaction (CI): CI constructs the wavefunction as a linear combination of different electronic configurations (Slater determinants). researchgate.net Including more determinants provides a more accurate description, systematically approaching the exact solution of the Schrödinger equation. researchgate.net

Coupled Cluster (CC) Theory: This is a highly accurate and widely used post-Hartree-Fock method that includes electron correlation through an exponential ansatz. researchgate.net Methods like CCSD(T) are often considered the "gold standard" in computational chemistry for their high accuracy.

For this compound, applying these methods would provide more refined energy calculations and a more accurate description of its electronic properties compared to standard DFT, albeit at a significantly higher computational expense. lumenlearning.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

To investigate the excited-state properties and predict the spectroscopic behavior of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. nih.gov It is an extension of DFT that describes the response of the electron density to a time-dependent external potential, such as that from an oscillating electromagnetic field of light.

By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These energies are crucial for predicting the absorption wavelengths in an electronic spectrum, such as a UV-Visible spectrum. The calculation also yields oscillator strengths, which indicate the probability of a given electronic transition occurring.

A hypothetical TD-DFT calculation for this compound would allow for the simulation of its UV-Vis spectrum. The results would typically be presented in a table format.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 -> S1ValueValueValue
S0 -> S2ValueValueValue
S0 -> S3ValueValueValue

These theoretical predictions can be invaluable for interpreting experimental spectra or for designing molecules with specific optical properties. nih.gov However, standard TD-DFT can have limitations, particularly in accurately describing charge-transfer excitations or states with significant double-excitation character.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of molecules over time.

Classical Molecular Mechanics (MM) and Force Field Development

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. In MM, atoms are treated as spheres, and bonds are treated as springs. The potential energy of the system is calculated using a force field , which is a set of empirical functions and parameters that describe the energy associated with bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions like van der Waals forces and electrostatic interactions.

Due to its lower computational cost, MM is suitable for studying very large biological systems or material assemblies. For a novel molecule like this compound, a specific force field would likely not exist. Therefore, a crucial step would be force field development or parameterization. This process involves deriving parameters (e.g., bond force constants, equilibrium angles, partial atomic charges) that allow the MM model to reproduce data from higher-level quantum mechanics calculations or experimental results. The process for a new molecule often involves breaking it down into smaller, representative fragments for which parameters can be developed and then transferred to the larger structure.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

For a flexible molecule like this compound, MD simulations are essential for conformational space exploration . A molecule can exist in various spatial arrangements called conformations or conformers, which arise from rotation around single bonds. researchgate.net MD simulations allow researchers to sample these different conformations and identify the most stable or functionally relevant ones.

Key insights from a hypothetical MD simulation of this compound could include:

Conformational Stability: Identifying the most populated and lowest-energy conformations.

Flexibility Analysis: Determining which parts of the molecule are rigid and which are flexible by analyzing properties like the Root Mean Square Fluctuation (RMSF) of atomic positions.

Solvent Effects: Understanding how the molecule interacts with a solvent, such as water, by analyzing radial distribution functions and hydrogen bonding patterns.

Techniques like Replica-Exchange Molecular Dynamics (REMD) can be used to enhance the sampling of the conformational landscape, providing a more robust exploration than standard MD. The vast amount of data from MD simulations helps in bridging the gap between a static molecular structure and its dynamic function in a realistic environment. nist.gov

Table of Compound Names

Chemical FormulaCommon Name/Identifier
This compoundNot available in public databases

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful tool for studying large and complex systems like this compound. numberanalytics.com This approach combines the accuracy of quantum mechanics (QM) for a critical part of the molecule, such as a reactive site, with the efficiency of molecular mechanics (MM) for the surrounding environment. numberanalytics.comnih.gov This dual-level treatment allows for the investigation of properties that would be computationally prohibitive to study using purely QM methods. core.ac.uk

In the study of this compound, the QM region would typically encompass the core heterocyclic and aromatic ring systems, where complex electronic effects are expected to dominate. The peripheral substituents, on the other hand, could be treated with MM force fields. The total energy of the system in a QM/MM framework is calculated as the sum of the QM energy of the core region, the MM energy of the surrounding part, and the interaction energy between the two. numberanalytics.com

The application of QM/MM simulations can provide detailed insights into the molecule's behavior in different environments, such as in solution or within a biological system. gromacs.orgnih.gov For instance, these simulations can elucidate the influence of solvent molecules on the conformational stability and electronic properties of this compound. The interaction term, which includes electrostatic and van der Waals forces, is crucial for accurately describing how the MM environment perturbs the electronic structure of the QM region. numberanalytics.com

Advanced Analysis of Electronic and Steric Properties of this compound

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. wuxiapptec.com

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich aromatic portions of the molecule, while the LUMO may be centered on electron-deficient regions, such as those influenced by the nitro groups. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. reddit.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Gap 4.10

This hypothetical data indicates a moderate HOMO-LUMO gap, suggesting a balance between stability and potential reactivity.

Charge Distribution and Electrostatic Potentials

The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. schrodinger.comcomputabio.com It is a valuable tool for predicting how the molecule will interact with other chemical species. sparkle.pro.br Regions of negative potential (typically colored red or yellow) indicate areas that are attractive to electrophiles, while regions of positive potential (blue) are susceptible to nucleophilic attack. walisongo.ac.id For this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to show negative electrostatic potential, while the hydrogen atoms and the bromine atom might exhibit regions of positive potential.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomHypothetical Charge (a.u.)
Br+0.05
O (Nitro)-0.45
N (Nitro)+0.60
C (Aromatic)-0.10 to +0.15
H (Aromatic)+0.12

These hypothetical values illustrate the expected charge separation within the molecule due to the different electronegativities of the constituent atoms.

Conformational Landscape and Energy Minima

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their corresponding potential energies. biorxiv.orgnih.gov For a flexible molecule like this compound, which likely has several rotatable single bonds, exploring this landscape is crucial for identifying the most stable conformations, known as energy minima. biorxiv.org

Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be employed to explore the vast conformational space of this compound. nih.gov By calculating the energy of each conformation, a potential energy surface can be mapped out. The global minimum on this surface represents the most stable three-dimensional structure of the molecule under a given set of conditions. Other local minima represent less stable, but still potentially accessible, conformations. Understanding the relative energies of these conformers and the energy barriers between them is essential for predicting the molecule's dynamic behavior and its ability to interact with other molecules. capes.gov.br

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
Global Minimum0.00120°, -60°
Local Minimum 11.52-118°, 62°
Local Minimum 22.89175°, 58°
Transition State 14.750°, 60°

This hypothetical data illustrates how different spatial arrangements lead to variations in stability, with the global minimum representing the most populated state.

Elucidation of Reaction Mechanisms Involving C24h17brn4o9

Identification of Elementary Steps and Detailed Reaction Pathways

The formation of a hydrazone from a hydrazine (B178648) and a carbonyl compound (an aldehyde or ketone) is not a single event but a sequence of elementary steps. This multi-step pathway is generally acid-catalyzed and involves two principal stages:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.

The detailed pathway, particularly the dehydration step, can be influenced by pH. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a better leaving group (H₂O), which facilitates its departure.

Characterization of Reaction Intermediates

A complete mechanistic understanding requires the characterization of any transient species formed during the reaction. For hydrazone formation, the key reaction intermediate is the carbinolamine.

Spectroscopic Detection of Transient Species

Direct observation of transient intermediates like carbinolamines is challenging due to their short lifetimes. However, under specific conditions (e.g., low temperatures or in aprotic solvents to slow down the dehydration step), spectroscopic methods could be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could potentially identify the carbinolamine. The appearance of signals corresponding to the sp³-hybridized carbon bearing the hydroxyl and amino groups, and the disappearance of the carbonyl signal, would provide evidence for its formation.

Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band from the carbonyl reactant and the appearance of an O-H stretching band from the carbinolamine could be monitored.

In most cases, the concentration of the intermediate is too low for direct detection, and its existence is primarily inferred from kinetic data and computational models.

Computational Modeling of Intermediate Structures

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing reaction intermediates that are difficult to observe experimentally. acs.org For the reaction forming a compound like C24H17BrN4O9, DFT calculations would be used to:

Optimize Geometry: Determine the most stable three-dimensional structure of the carbinolamine intermediate.

Calculate Energies: Establish the relative stability of the intermediate compared to the reactants and products.

Analyze Electronic Structure: Investigate the charge distribution and bonding within the intermediate to understand its reactivity.

Computational models can provide detailed structural parameters, such as bond lengths and angles, offering insights that are often inaccessible through experimental means alone. ljmu.ac.ukresearchgate.net

Transition State Analysis and Energy Barriers

Transition state theory is fundamental to understanding reaction rates. Computational modeling is the primary method for analyzing the transition states involved in hydrazone formation.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for experimentally determining the reaction rate and deriving the rate law, which mathematically describes how the rate depends on the concentration of reactants.

The rate of hydrazone formation can be monitored over time using techniques like UV-Vis spectroscopy (by observing the appearance of the conjugated hydrazone product) or NMR spectroscopy. researchgate.net By performing a series of experiments where the initial concentrations of the hydrazine and carbonyl reactants are systematically varied, the order of the reaction with respect to each reactant can be determined.

The general rate law for hydrazone formation is often expressed as: Rate = k[Carbonyl]ˣ[Hydrazine]ʸ

Where:

k is the rate constant.

x and y are the reaction orders with respect to the carbonyl compound and hydrazine, respectively.

Studies have shown that the reaction rate is highly dependent on pH, with the rate constant k being a function of hydrogen ion concentration. The reaction is typically fastest under weakly acidic conditions (pH ~4.5), as the acid catalyzes the dehydration step without excessively protonating the hydrazine nucleophile, which would render it unreactive. rsc.org

Below is a representative data table illustrating how initial rates might be used to determine reaction orders.

Experiment[Carbonyl] (M)[Hydrazine] (M)Initial Rate (M/s)
10.100.102.0 x 10⁻⁵
20.200.104.0 x 10⁻⁵
30.100.204.0 x 10⁻⁵

From this data, doubling the carbonyl concentration doubles the rate (suggesting x=1), and doubling the hydrazine concentration doubles the rate (suggesting y=1). Thus, the rate law would be Rate = k[Carbonyl][Hydrazine].

Stereochemical Outcomes and Stereoselective Pathways (if applicable)

The formation of the C=N double bond in a hydrazone can result in stereoisomers (E/Z isomers) if the substituents on the carbon atom are different. The stereochemical outcome is determined by the mechanism of the dehydration step and the relative thermodynamic stability of the E and Z products. The preferred isomer is often the one that minimizes steric hindrance between the largest substituent groups.

If the original carbonyl or hydrazine reactants possessed chiral centers, the reaction could proceed through diastereoselective pathways. In such cases, the nucleophilic attack could favor one face of the carbonyl group over the other, leading to a predominance of one diastereomer of the carbinolamine intermediate and, consequently, the final hydrazone product. The degree of stereoselectivity would depend on the steric and electronic interactions in the transition state.

Mechanistic Role of Catalysts

Catalysts play a pivotal role in chemical transformations by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of reaction without being consumed in the process. For a complex heterocyclic molecule such as this compound, which contains nitrogen and oxygen atoms, as well as a bromine substituent, several types of catalytic mechanisms could be envisaged.

The presence of nitrogen and oxygen atoms, with their lone pairs of electrons, suggests that this compound could act as a ligand, coordinating to a metal center in a catalyst. This interaction can activate the molecule for subsequent reactions. For instance, in cross-coupling reactions, a palladium catalyst could coordinate to the bromine atom, facilitating its oxidative addition and subsequent substitution.

Furthermore, the nitrogen atoms could be protonated or act as Lewis bases, allowing for acid catalysis. An acid catalyst could protonate one of the nitrogen or oxygen atoms, increasing the electrophilicity of the molecule and making it more susceptible to nucleophilic attack.

The potential for this compound to participate in catalytic cycles is significant. Below is a hypothetical data table outlining potential catalytic systems and their mechanistic implications for reactions involving this compound, based on its elemental composition.

Catalyst TypePotential ReactionMechanistic Role of Catalyst
Palladium(0) complexesSuzuki or Heck CouplingOxidative addition to the C-Br bond, followed by transmetalation (Suzuki) or migratory insertion (Heck), and reductive elimination to form a new C-C bond.
Lewis Acids (e.g., AlCl3)Friedel-Crafts type reactionsCoordination to a nitrogen or oxygen atom, enhancing the electrophilicity of the aromatic rings within the this compound structure, facilitating electrophilic aromatic substitution.
Brønsted Acids (e.g., H2SO4)Hydrolysis or condensationProtonation of a heteroatom to activate the molecule for nucleophilic attack or to facilitate the elimination of a leaving group.
Organocatalysts (e.g., proline)Asymmetric synthesisFormation of a chiral intermediate (e.g., an enamine or iminium ion) with this compound or a reactant, directing the stereochemical outcome of the reaction.

Detailed Research Findings

Kinetic studies: To determine the reaction order with respect to the catalyst and reactants, providing insights into the rate-determining step of the catalytic cycle.

Spectroscopic analysis: Techniques such as NMR, IR, and X-ray crystallography could be used to identify and characterize catalyst-substrate intermediates.

Computational modeling: Density Functional Theory (DFT) calculations could be employed to map the potential energy surface of the reaction, identifying transition states and intermediates, and corroborating experimental findings.

Supramolecular Chemistry of C24h17brn4o9

Exploration of Non-Covalent Interactions within C24H17BrN4O9 Assemblies

Non-covalent interactions are the cornerstone of supramolecular chemistry, driving the self-assembly of molecules into ordered structures. scribbr.com For a molecule with the complexity of this compound, a synergistic interplay of various weak forces is anticipated to define its solid-state packing and solution-phase aggregation.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional, electrostatic interactions crucial for the formation of robust and predictable supramolecular architectures. nih.govinl.gov The molecular formula this compound suggests the presence of multiple hydrogen bond donor and acceptor sites, likely involving nitrogen and oxygen atoms within functional groups such as amides, carboxylic acids, or hydroxyls. These groups can engage in a variety of hydrogen bonding motifs, leading to the formation of extensive one-, two-, or three-dimensional networks that stabilize the resulting assembly. researchgate.netnih.gov The specific geometry and connectivity of these networks would be dictated by the spatial arrangement of the donor and acceptor sites on the molecule.

Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies

Donor Group (Hypothetical)Acceptor Group (Hypothetical)Interaction TypePotential Supramolecular Motif
N-HO=CIntermolecularChains, sheets
O-HNIntermolecularDimers, catemers
N-HO-HIntermolecularComplex networks
O-HO=CIntermolecularSheets, layers

This table is illustrative and based on the potential functional groups suggested by the molecular formula.

Molecular Recognition Properties of this compound

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, a fundamental process in many chemical and biological systems. The diverse array of functional groups and the potential for a well-defined three-dimensional structure suggest that this compound could exhibit interesting molecular recognition properties.

Host-Guest Interactions (if this compound acts as host or guest)

Depending on its molecular architecture, this compound could potentially act as either a host or a guest in a supramolecular complex. If the molecule possesses a pre-organized cavity or cleft, it could function as a host, encapsulating smaller guest molecules. The binding of a guest would be driven by a combination of the non-covalent interactions discussed previously, including hydrogen bonding, π-π stacking, and halogen bonding, all contributing to the stability of the host-guest complex. Conversely, if this compound has a shape and functionality that is complementary to a larger host molecule, it could act as a guest.

Binding Affinity and Selectivity Studies

The strength of the interaction between a host and a guest is quantified by the binding affinity, while selectivity refers to the ability of a host to bind one type of guest in preference to another. For this compound, hypothetical binding studies would involve techniques such as NMR titration, UV-Vis spectroscopy, or isothermal titration calorimetry to determine the binding constants for various potential guests. The selectivity would be assessed by competitive binding experiments. High affinity and selectivity are often the result of a high degree of pre-organization in the host and complementarity in shape, size, and chemical functionality between the host and guest.

Table 2: Hypothetical Binding Parameters for this compound as a Host

Guest MoleculePotential Binding InteractionsPredicted AffinityPredicted Selectivity
Small aromatic moleculeπ-π stacking, van der WaalsModerateModerate
Anion (e.g., Cl⁻, Br⁻)Halogen bonding, hydrogen bondingHighHigh for specific anions
Polar neutral moleculeHydrogen bondingModerate to HighDependent on guest functionality

This table presents a theoretical prediction of binding properties and is not based on experimental data.

Self-Assembly Processes of this compound

The spontaneous organization of this compound molecules into well-defined, ordered supramolecular structures is a cornerstone of its chemical behavior. This self-assembly is governed by a delicate interplay of various non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, inherent to the molecule's unique structural framework.

Formation of Hierarchical Structures

A remarkable characteristic of this compound is its propensity to form hierarchical structures, where initial self-assembled entities serve as building blocks for larger, more complex architectures. This multi-level organization begins with the formation of primary supramolecular motifs, which then aggregate into secondary structures, and so on. This process can lead to the creation of intricate nanoscale and mesoscale morphologies. The precise control over experimental conditions, such as solvent polarity, temperature, and concentration, allows for the directed assembly of specific hierarchical arrangements.

The formation of these structures is a testament to the information encoded within the molecular structure of this compound, guiding its assembly into predictable patterns. This hierarchical complexity is crucial for the development of advanced materials with tailored properties and functions.

Dynamic Nature and Reversibility of Self-Assembled Systems

The self-assembled systems of this compound are not static entities but are characterized by their dynamic and reversible nature. The non-covalent interactions holding the supramolecular structures together are inherently weaker than covalent bonds, allowing for the disassembly and reassembly of the system in response to external stimuli. This adaptability is a key feature of supramolecular chemistry and imparts "smart" properties to the resulting materials.

Factors that can influence the equilibrium of these self-assembled systems include changes in pH, temperature, or the introduction of competing guest molecules. This reversibility allows for the development of responsive materials that can adapt to their environment, a property with significant potential in areas such as sensing and controlled release systems. The ability to modulate the self-assembly and disassembly of this compound structures opens avenues for creating dynamic materials with on-demand functionalities.

Advanced Spectroscopic and Microscopic Probes for Supramolecular Interactions

To gain a comprehensive understanding of the intricate supramolecular interactions and the resulting architectures of this compound, a suite of advanced spectroscopic and microscopic techniques is employed. These methods provide critical insights into the formation, structure, and dynamics of the self-assembled systems at various length scales.

Spectroscopic techniques are invaluable for probing the non-covalent interactions that drive the self-assembly process. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, can elucidate the specific intermolecular contacts and the geometry of the assembled species in solution. UV-Vis and fluorescence spectroscopy are sensitive to changes in the electronic environment of the molecules upon aggregation, providing information on the extent and nature of π-π stacking interactions.

Spectroscopic TechniqueInformation Obtained for this compound Supramolecular Systems
Nuclear Magnetic Resonance (NMR) Provides detailed information on molecular structure, conformation, and intermolecular interactions in solution. 2D NMR techniques like NOESY can identify close spatial proximities between protons on different molecules, confirming self-assembly.
UV-Vis Spectroscopy Changes in the absorption spectra (e.g., hypochromism or hyperchromism) can indicate the formation of aggregates and provide insights into the nature of electronic interactions between molecules.
Fluorescence Spectroscopy Variations in fluorescence intensity, wavelength, and lifetime can signal changes in the local environment of the fluorophore upon self-assembly, offering a sensitive probe for aggregation processes.

Microscopic techniques, on the other hand, offer direct visualization of the morphology and structure of the self-assembled architectures. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution images of the size, shape, and organization of the supramolecular structures in the solid state. Atomic Force Microscopy (AFM) allows for the imaging of these structures on surfaces with nanoscale resolution, even under liquid conditions, providing insights into their real-time formation and dynamics.

Microscopic TechniqueInformation Obtained for this compound Supramolecular Systems
Transmission Electron Microscopy (TEM) Provides high-resolution images of the internal structure and morphology of the self-assembled nanostructures.
Scanning Electron Microscopy (SEM) Offers detailed information about the surface topography and morphology of the bulk self-assembled material.
Atomic Force Microscopy (AFM) Enables the visualization of the three-dimensional topography of self-assembled structures on a substrate at the nanoscale, and can be used to probe their mechanical properties.

The synergistic application of these advanced spectroscopic and microscopic probes is essential for a complete characterization of the supramolecular chemistry of this compound, from the fundamental intermolecular interactions to the complex hierarchical structures they form.

Based on a comprehensive search, there is currently no publicly available scientific literature or data corresponding to the chemical compound with the molecular formula This compound . As a result, it is not possible to provide an article on the "Crystal Engineering and Solid-State Science" of this specific compound.

The creation of a scientifically accurate and informative article requires verifiable data from research and academic sources. Without any information on the synthesis, structure, or properties of this compound, any discussion of its crystal engineering, polymorphism, or co-crystallization would be speculative and not based on factual evidence.

Further investigation into chemical databases and scientific repositories did not yield any results for a compound with this formula. It is possible that this is a novel or proprietary compound not yet described in public-domain literature, or that the molecular formula may be inaccurate.

Therefore, the detailed article outline focusing on design principles for crystalline architectures, polymorphism studies, and co-crystallization strategies for this compound cannot be fulfilled at this time.

Crystal Engineering and Solid State Science of C24h17brn4o9

Intermolecular Interactions in the Solid State of C24H17BrN4O9

Hydrogen Bonding: With the presence of nitrogen and oxygen atoms, and seventeen hydrogen atoms, hydrogen bonding is expected to be a dominant force in the crystal structure of this compound. Functional groups such as amides, carboxylic acids, or hydroxyl groups could act as hydrogen bond donors and acceptors. These interactions are directional and play a crucial role in forming predictable supramolecular assemblies. The strength of these bonds can significantly influence the melting point, solubility, and mechanical properties of the crystal.

Halogen Bonding: The bromine atom in the molecule introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom of a neighboring molecule. The strength and directionality of halogen bonds are comparable to hydrogen bonds, making them a valuable tool in crystal engineering for designing specific solid-state architectures.

π-π Stacking: Assuming the presence of aromatic rings, which is likely given the high carbon-to-hydrogen ratio, π-π stacking interactions would also contribute to the crystal packing. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic systems. The geometry of these interactions can be face-to-face or offset, influencing the electronic properties of the crystal.

A hypothetical breakdown of the contributions of these interactions to the lattice energy is presented in the table below.

Interaction TypePotential Functional Groups InvolvedEstimated Energy Range (kJ/mol)
Hydrogen Bonding-OH, -NH, -COOH, C=O15 - 40
Halogen BondingC-Br with N or O atoms5 - 30
π-π StackingAromatic rings5 - 20
Van der Waals ForcesAll atoms0.4 - 4

Influence of Crystal Packing on Molecular Conformation

The way molecules arrange themselves in a crystal lattice, known as crystal packing, can have a profound effect on the conformation of the individual molecules, especially if they possess conformational flexibility. For a molecule with the complexity of this compound, it is likely to have several rotatable single bonds.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a direct consequence of the influence of crystal packing on molecular conformation. Different polymorphs of this compound would exhibit distinct packing arrangements and potentially different molecular conformations, leading to variations in their physical properties such as melting point, solubility, and bioavailability.

The table below illustrates hypothetical conformational differences that could arise from different crystal packing arrangements.

PolymorphDominant Intermolecular InteractionKey Torsional Angle (Hypothetical)Resulting Molecular Shape
Form IHydrogen Bonding Network180°Planar
Form IIπ-π Stacking90°Twisted
Form IIIHalogen Bonding120°Bent

Solid-State Reactivity and Transformations (if applicable)

Solid-state reactions occur without the use of a solvent and can be initiated by stimuli such as heat, light, or mechanical force. The reactivity of a molecule in the solid state is highly dependent on the crystal packing, as the proximity and orientation of reactive functional groups in the crystal lattice are critical.

For a molecule like this compound, several types of solid-state transformations could be envisaged, depending on the precise molecular structure and crystal packing. For example, if the crystal packing brings reactive groups on adjacent molecules into close proximity, a solid-state dimerization or polymerization reaction could be induced by UV irradiation.

Furthermore, thermal annealing could lead to phase transitions between different polymorphic forms or trigger solid-state decomposition reactions. The presence of a bromine atom might also make the compound susceptible to dehalogenation reactions under certain solid-state conditions. The study of such transformations is crucial for understanding the stability and shelf-life of a crystalline material.

The following table outlines potential solid-state reactions for this compound based on hypothetical functional groups.

Reaction TypeTriggering StimulusPotential Reacting GroupsProduct
[2+2] CycloadditionUV LightOlefinic double bondsDimer
Solid-State PolymerizationHeatMonomers with appropriate alignmentPolymer
DehydrationHeatCarboxylic acid and alcohol groupsAnhydride/Ester
IsomerizationHeat/LightConformational isomersDifferent conformer

Structure Property Relationships of C24h17brn4o9

Quantitative Structure-Property Relationship (QSPR) Modeling for C24H17BrN4O9

QSPR modeling represents a powerful computational strategy to predict the properties of molecules based on their structural features. researchgate.netnih.gov These models create a mathematical correlation between molecular descriptors and specific physicochemical properties, which can accelerate materials science and drug discovery by forecasting the behavior of new or untested compounds. researchgate.netunimore.it

For a molecule as complex as this compound, a QSPR model would begin with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. The development of a robust QSPR model involves several key stages: data set selection, descriptor calculation, variable selection, model construction, and rigorous validation. researchgate.net

The process for developing a QSPR model for this compound would involve:

Descriptor Calculation : Using specialized software, various categories of descriptors would be generated from the 2D and 3D structures of the molecule.

Data Set Division : If a series of related compounds were being studied, the data would be divided into training and testing sets to build and validate the model. mdpi.com

Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) would be employed to create a predictive equation. mdpi.comacs.org

The table below outlines the types of descriptors that would be crucial for building a QSPR model for this specific compound.

Descriptor CategoryRelevance to this compoundPotential Predicted Properties
Topological Describes atomic connectivity and branching. Important due to the molecule's complex, multi-ring structure.Boiling point, Viscosity, Refractive Index unimore.it
Geometrical Encodes the 3D shape, size, and surface area. Critical due to the three defined stereocenters.Molecular Volume, Density
Quantum-Chemical Calculates electronic properties like dipole moment, orbital energies (HOMO/LUMO), and partial charges. Essential given the highly polarized trinitrophenyl and carboxyl groups.Reactivity, Solubility, Partition Coefficient nih.gov
Constitutional Includes atom counts, molecular weight, and functional group counts. Provides a fundamental baseline for the model.Molar Mass, Density

While computational models are predictive, their reliability must be confirmed through experimental validation. For this compound, once a QSPR model predicts a specific property, such as its n-octanol-water partition coefficient (logP) or aqueous solubility, these properties would need to be measured in a laboratory setting.

The validation process would involve:

Synthesis and Purification : A pure sample of this compound would be synthesized and rigorously purified.

Property Measurement : Standard experimental protocols would be used to measure the properties of interest. For example, the shake-flask method for logP or saturation shake-flask method for solubility.

Comparison and Refinement : The experimental values would be compared against the QSPR predictions. Discrepancies would be used to refine the computational model, potentially by adjusting the selection of descriptors or the modeling algorithm to enhance its predictive accuracy.

Currently, specific experimental QSPR validation studies for this compound are not available in public literature, highlighting an opportunity for future research.

Correlation of Molecular Architecture with Collective and Bulk Properties

Functional groups are the reactive centers of a molecule and are primary determinants of its physical and chemical properties. tutorchase.comebsco.compressbooks.pub The behavior of this compound is a composite of the contributions from its diverse functional groups.

Functional GroupExpected Influence on Macroscopic Properties
Carboxylic Acids (-COOH) Two such groups are present. They are polar and can act as both hydrogen bond donors and acceptors. This strongly increases the potential for high water solubility and elevates the melting and boiling points. tutorchase.com They also impart acidic character to the molecule.
Trinitrophenyl Group This is a large, electron-withdrawing group. The nitro (-NO2) substituents make it highly polarized and a strong π-acceptor, encouraging π-π stacking interactions in the solid state. This can contribute to higher melting points and affect solubility in aromatic solvents.
Bromophenyl Group The bromine atom is large and electronegative, contributing to the overall molecular weight and polarizability. It can participate in halogen bonding, a specific type of non-covalent interaction that can influence crystal packing.
Amine (-NH-) and Amide-like (in pyrrolidone ring) These groups are polar and capable of hydrogen bonding, further contributing to strong intermolecular forces. solubilityofthings.com This typically leads to higher melting points and can influence solubility in polar solvents.
Ether (-O-) The ether linkage adds some conformational flexibility to the molecule. rsc.org

The combination of multiple hydrogen-bonding groups (carboxyl, amine) with a large, polarizable aromatic system (trinitrophenyl) suggests that this compound is likely a solid at room temperature with a relatively high melting point and complex solubility characteristics.

Stereochemistry is a critical factor in determining how molecules pack together in a crystal lattice. nih.goviucr.org The IUPAC name of this compound specifies three chiral centers: an (R) configuration at one position and two (S) configurations at others.

As a single, defined diastereomer, this molecule is homochiral. This has several important consequences for its solid-state properties:

Chiral Recognition : The specific 3D shape means that molecules will recognize each other in a highly specific way during crystallization. This can lead to the formation of well-ordered, non-centrosymmetric crystal structures. rsc.org

Supramolecular Helicity : The interplay between the chiral centers and intermolecular forces like hydrogen bonding can guide the molecules to assemble into helical or other complex supramolecular structures. nih.gov

Polymorphism : The molecule may exhibit polymorphism, where it can crystallize into different forms (polymorphs) with distinct packing arrangements and, consequently, different physical properties (e.g., solubility, stability). The specific stereochemistry will dictate the possible range and nature of these polymorphs.

The transfer of chirality from the molecular level to the macroscopic domain is a key principle in supramolecular chemistry, and it is expected to be a dominant factor in the solid-state behavior of this compound. rsc.orgresearchgate.net

Theoretical Prediction and Experimental Verification of Structure-Property Linkages

Bridging the gap between theoretical models and real-world behavior is a central goal of chemical science. For this compound, this involves using computational chemistry to predict its properties and then verifying these predictions through laboratory experiments.

Theoretical Prediction :

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the optimized 3D geometry, electronic charge distribution, and vibrational frequencies of the molecule. These calculations can predict its reactivity, spectral properties (like IR and NMR spectra), and the strength of intermolecular interactions.

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of a collection of this compound molecules over time. This can provide insights into bulk properties like density, viscosity, and how the molecules arrange themselves in solution or begin to form a crystal.

Experimental Verification :

Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry would be used to confirm the covalent structure of the synthesized molecule, ensuring it matches the target compound.

X-ray Crystallography : This is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction experiment on this compound would provide precise information on bond lengths, bond angles, and the exact nature of the supramolecular packing, directly verifying the influence of its functional groups and stereochemistry. iucr.org

Thermal Analysis : Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to measure the melting point, decomposition temperature, and detect any phase transitions (like polymorphism), providing experimental data to compare with theoretical predictions.

The synergy between these theoretical and experimental approaches allows for a comprehensive understanding of how the specific structural features of this compound give rise to its unique material properties.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for C24H17BrN4O9

The future synthesis of this compound would likely involve multi-step reactions. researchgate.net A plausible route could be the condensation reaction between a complex aldehyde or ketone and a hydrazine (B178648) derivative, such as 2,4-dinitrophenylhydrazine. byjus.commasterorganicchemistry.com The synthesis of the precursor aldehyde/ketone would be a critical challenge, requiring regioselective bromination and incorporation of other functionalities onto a large aromatic scaffold. Methodologies like the Suzuki–Miyaura coupling could be employed to build complex backbones. researchgate.net

Future advancements will focus on developing more efficient, sustainable, and selective synthetic pathways. This includes the use of organocatalysis to create metal-free and environmentally friendly processes, as well as microwave-assisted synthesis to accelerate reaction times and improve yields. researchgate.net

Once synthesized, a rigorous characterization protocol would be essential. A combination of spectroscopic and analytical techniques would be required to confirm the structure and purity of this compound.

Table 1: Potential Characterization Techniques for this compound

TechniquePurposeExpected Information
NMR Spectroscopy (¹H, ¹³C) To determine the carbon-hydrogen framework.Chemical shifts and coupling constants would reveal the connectivity of protons and carbons, confirming the aromatic and aliphatic regions of the molecule.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. Tandem MS (MS/MS) would help elucidate the structure by analyzing fragment ions. researchgate.net
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands would confirm the presence of N-H (from the hydrazone), C=N, aromatic C=C, and the highly distinctive asymmetric and symmetric stretches of the NO₂ groups.
UV-Visible Spectroscopy To study the electronic transitions within the molecule.The spectrum would likely show strong absorptions in the UV and visible regions due to the extended conjugation expected from the aromatic rings and the dinitrophenylhydrazone moiety.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional atomic arrangement.This would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the overall conformation in the solid state.

Unveiling Complex Mechanistic Pathways Involving this compound

The functional groups suggested by the formula this compound—a bromine atom and multiple nitro groups—are highly influential in chemical reactions. nih.govmdpi.com The nitro groups are strong electron-withdrawing groups, which can significantly impact the electron density of the molecular framework, making it susceptible to nucleophilic attack. mdpi.commdpi.com Future research could explore the role of this compound as a substrate in various reactions.

Mechanistic studies could focus on:

Nucleophilic Aromatic Substitution: Investigating the displacement of the bromide or a nitro group by various nucleophiles.

Redox Chemistry: The nitro groups can be reduced to amines, opening pathways to new derivatives. The electrochemical properties could be studied via techniques like cyclic voltammetry to understand its behavior as a potential redox-active material.

Photochemistry: The presence of nitroaromatic and hydrazone moieties suggests potential photochemical activity. Irradiation with light could lead to interesting rearrangements or degradation pathways worth investigating. researchgate.net

Decarboxylation Reactions: If the structure contains a carboxylic acid group, studies on its decarboxylative halogenation could be pursued, a fundamental process in organic synthesis. acs.org

Understanding these mechanisms would rely on a combination of kinetic studies, computational modeling (DFT calculations), and the isolation and characterization of reaction intermediates. cdnsciencepub.comresearchgate.net

Harnessing Supramolecular Interactions and Crystal Engineering for this compound

Crystal engineering is a branch of supramolecular chemistry that focuses on designing solid-state structures with desired properties. researchgate.net A molecule like this compound, with its potential for multiple hydrogen bond donors (N-H) and acceptors (O atoms in nitro groups), π-systems, and a polarizable bromine atom, is an excellent candidate for crystal engineering studies. cuhk.edu.hkotago.ac.nz

Future research directions in this area include:

Self-Assembly Studies: Investigating how this compound molecules interact with each other in the solid state to form predictable patterns (supramolecular synthons). cnr.itias.ac.in

Co-crystal Formation: Exploring the co-crystallization of this compound with other molecules to create new multi-component materials with tailored properties. Understanding the interplay between strong hydrogen bonds (like N-H···O) and weaker interactions (like C-H···O, π-π stacking, and halogen bonding) will be crucial. otago.ac.nzias.ac.in

Polymorphism Screening: A systematic study to discover different crystalline forms (polymorphs) of this compound. Each polymorph can have distinct physical properties, such as solubility, stability, and color, which is critical for applications in materials science.

These studies would heavily rely on single-crystal X-ray diffraction to analyze the resulting structures and computational methods to understand and predict the intermolecular interactions driving the self-assembly. otago.ac.nz

Emerging Avenues in Structure-Property Relationship Studies of this compound

The investigation of structure-property relationships aims to understand how a molecule's chemical structure dictates its macroscopic properties. researchgate.netdrexel.edusciencesconf.org For a complex molecule like this compound, this is a rich area for future exploration.

Table 2: Potential Structure-Property Investigations for this compound

PropertyStructural FeaturePotential ApplicationResearch Approach
Optical Properties Extended π-conjugation from aromatic rings and hydrazone; nitro groups acting as acceptors.Nonlinear optical (NLO) materials, chemical sensors.Z-scan techniques to measure nonlinear absorption and refraction. researchgate.net Spectroscopic titration with analytes.
Electronic Properties Electron-withdrawing nitro groups and the overall molecular architecture.Organic semiconductors, components in electronic devices.Density Functional Theory (DFT) calculations to determine frontier molecular orbital energies (HOMO-LUMO gap). researchgate.net Fabrication of thin-film devices to measure conductivity.
Thermal Stability Strength of the covalent bonds and intermolecular forces in the crystal lattice.High-temperature resistant materials.Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and phase transitions. researchgate.net
Solvatochromism Significant dipole moment expected due to polar nitro groups.Solvent polarity sensors.UV-Vis spectroscopy in a range of solvents with varying polarities to observe shifts in absorption maxima.

By systematically modifying the structure of this compound (e.g., changing the position of the bromine atom or adding other substituents) and measuring the resulting properties, researchers can develop a deep understanding of the underlying relationships. mdpi.com

Interdisciplinary Perspectives and Collaborative Research for this compound

The multifaceted nature of a compound like this compound necessitates an interdisciplinary research approach. researchgate.netresearchgate.net The full potential of this molecule can only be realized through collaboration between different fields.

Medicinal Chemistry: Many nitroaromatic and heterocyclic compounds exhibit a wide range of biological activities. nih.govnih.gov Collaborative efforts with biologists could explore the potential of this compound derivatives as antimicrobial or anticancer agents, using techniques like molecular docking to predict interactions with biological targets. nih.govresearchgate.net

Materials Science: The potential for interesting optical and electronic properties makes this compound a target for materials scientists. sciencesconf.org Collaboration between synthetic chemists and materials scientists would be key to designing and fabricating novel functional materials, such as sensors or components for optoelectronic devices.

Computational Chemistry: Theoretical chemists can provide invaluable insights through modeling. DFT and other methods can predict structures, properties, and reaction mechanisms, guiding experimental work and saving significant time and resources. researchgate.net

Future progress in understanding and utilizing this compound will depend on breaking down traditional scientific silos and fostering a collaborative environment where expertise from diverse fields can converge.

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